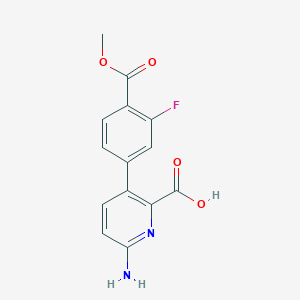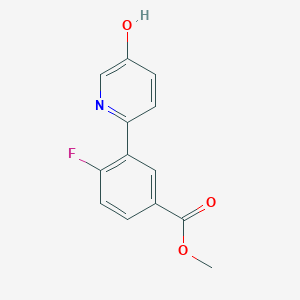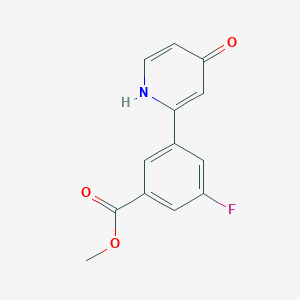
4-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, or FMN, is a synthetic compound that has been used in scientific research for decades. It is a derivative of nicotinic acid, a naturally occurring compound found in many foods. FMN has a number of useful properties, including the ability to act as an inhibitor of enzymes, making it a valuable tool for studying the biochemical and physiological effects of various drugs and compounds. In
科学的研究の応用
FMN has a number of applications in scientific research. It can be used as an inhibitor of enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It can also be used to study the biochemical and physiological effects of various drugs and compounds. It has been used in research on cancer, diabetes, and other diseases, as well as in studies of the effects of drugs on the brain, heart, and other organs.
作用機序
FMN acts as an inhibitor of enzymes by binding to the active site of the enzyme, preventing it from performing its normal function. This can be used to study the effects of drugs and compounds on the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
FMN has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the breakdown of acetylcholine, which can lead to increased levels of the neurotransmitter in the brain. It has also been shown to have anti-inflammatory and antioxidant effects, as well as the ability to improve glucose metabolism and reduce insulin resistance.
実験室実験の利点と制限
One of the main advantages of using FMN in lab experiments is that it is relatively easy to synthesize and use. It is also relatively stable, making it suitable for long-term experiments. However, it is important to note that FMN is not as potent as some other inhibitors, so it may not be suitable for some experiments.
将来の方向性
There are a number of potential future directions for FMN research. It could be used to study the effects of drugs on the brain, heart, and other organs. It could also be used to study the biochemical and physiological effects of various compounds. Additionally, it could be used to develop new drugs and treatments for diseases such as cancer, diabetes, and other illnesses. Finally, it could be used to study the effects of environmental pollutants on the body.
合成法
FMN is typically synthesized from nicotinic acid via a three-step process. First, the nicotinic acid is reacted with 3-fluorobenzoyl chloride in the presence of pyridine to form 3-fluorobenzoyl nicotinic acid. This is then reacted with 5-methoxycarbonylphenyl bromide in the presence of potassium carbonate to form 3-fluoro-5-methoxycarbonylphenyl nicotinic acid. Finally, the compound is heated in the presence of a base to form FMN.
特性
IUPAC Name |
4-(3-fluoro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)9-4-8(5-10(15)6-9)11-2-3-16-7-12(11)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNYGJDSCKGIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=C(C=NC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692717 |
Source


|
| Record name | 4-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid | |
CAS RN |
1261914-05-9 |
Source


|
| Record name | 4-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(N-Ethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415331.png)



![6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415355.png)








